

# Stigmatellin A: A Technical Guide to its Chemical Structure and Biological Properties

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Stigmatellin A is a potent natural product originally isolated from the myxobacterium Stigmatella aurantiaca.[1][2] It belongs to the **stigmatellin** class of compounds, which are characterized by a 5,7-dimethoxy-8-hydroxychromone aromatic headgroup linked to a hydrophobic alkenyl side chain.[2][3] As a highly specific inhibitor of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain and the analogous cytochrome b6f complex in photosynthetic systems, **stigmatellin** A has become an invaluable tool in bioenergetics research.[2][4] Its potent biological activity and unique mechanism of action also make it a subject of interest in the development of novel therapeutic agents, particularly antifungals.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **stigmatellin** A, along with insights into relevant experimental methodologies.

### **Chemical Structure**

The chemical structure of **stigmatellin** A has been elucidated through various spectroscopic techniques and total synthesis.[5] It consists of a chromone ring system with methoxy and hydroxyl substitutions, and a C17 polyketide-derived side chain.

The IUPAC name for **stigmatellin** A is 2-[(3S,4S,5S,6S,7E,9E,11E)-4,6-dimethoxy-3,5,11-trimethyltrideca-7,9,11-trienyl]-8-hydroxy-5,7-dimethoxy-3-methylchromen-4-one.[6]





# **Physicochemical Properties of Stigmatellin A**

A summary of the key physicochemical properties of **stigmatellin** A is presented in the table below.

Property	Value	Reference(s)
Molecular Formula	C30H42O7	[1][6]
Molecular Weight	514.65 g/mol	[7]
CAS Number	94234-27-2	[8]
Appearance	Brown amorphous solid	[5]
Melting Point	129 °C	[7]
Solubility	Soluble in organic solvents (e.g., methanol, ethanol); limited solubility in water.	[9]
Stability	Stable in aqueous solution at neutral pH; decomposes at pH < 5.	[7][10]
UV Absorption Maxima (λmax)	248 (shoulder), 258, 267, 330 nm	[5][7]

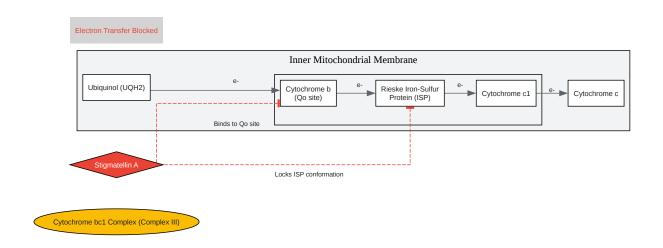
# Biological and Pharmacological Properties Mechanism of Action: Inhibition of the Cytochrome bc<sub>1</sub> Complex

**Stigmatellin** A is a potent inhibitor of the quinol oxidation (Qo) site of the cytochrome bc1 complex in mitochondria and the cytochrome b6f complex in chloroplasts.[2][4] The cytochrome bc1 complex plays a crucial role in cellular respiration by catalyzing the transfer of electrons from ubiquinol to cytochrome c, a process coupled to the translocation of protons across the inner mitochondrial membrane, thus generating the proton motive force for ATP synthesis.



**Stigmatellin** A binds to the Qo site, which is located on the cytochrome b subunit.[4] This binding event physically blocks the access of the natural substrate, ubiquinol, to the active site. A key feature of **stigmatellin** A's inhibitory action is its interaction with the Rieske iron-sulfur protein (ISP), a critical component of the bc1 complex.[4] **Stigmatellin** A forms a hydrogen bond with a histidine residue (His-181 in bovine) that is a ligand to the [2Fe-2S] cluster of the ISP.[4] This interaction locks the ISP in a fixed position, preventing its movement, which is essential for electron transfer to cytochrome c1.[4] This restriction of the ISP's conformational flexibility effectively halts the electron flow through the complex.[11] Furthermore, the binding of **stigmatellin** A raises the midpoint potential of the ISP's iron-sulfur cluster from approximately +290 mV to +540 mV.[4][12]

At higher concentrations, **stigmatellin** A has also been shown to inhibit Complex I (NADH:ubiquinone oxidoreductase) of the respiratory chain.[4]



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Caption: Inhibition of the mitochondrial electron transport chain at Complex III by **stigmatellin** A.



# **Biological Activity**

**Stigmatellin** A exhibits a range of biological activities, primarily stemming from its potent inhibition of cellular respiration.

**Stigmatellin** A was initially identified due to its antibiotic properties. It is toxic to yeasts and filamentous fungi.[1] However, it is not effective against most bacteria.[1]

The inhibition of mitochondrial respiration by **stigmatellin** A leads to cellular energy depletion and can induce apoptosis, resulting in cytotoxic effects against various cell lines. The half-maximal inhibitory concentrations (IC<sub>50</sub>) for **stigmatellin** A and some of its derivatives against several human cancer cell lines are presented below.

Compound	HCT-116 (Colon Carcinoma) IC50 (μg/mL)	KB-3-1 (Cervix Carcinoma) IC₅₀ (μg/mL)	U2OS (Osteosarcom a) IC50 (μg/mL)	Reference
Stigmatellin A	>10	>10	>10	[5]
Stigmatellic acid	>10	>10	>10	[5]
iso-methoxy stigmatellin A	>10	>10	>10	[5]
Stigmatellin C	>10	>10	>10	[5]
Doxorubicin (Control)	0.02	0.02	0.13	[5]

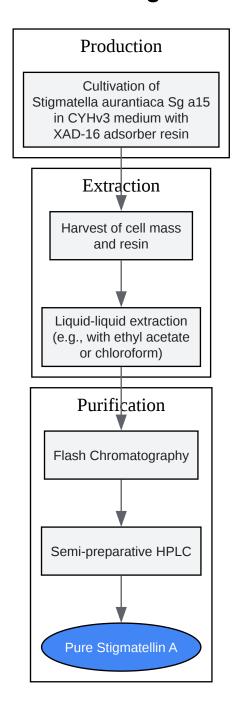
Note: The available data indicates that while **stigmatellin** A is a potent mitochondrial inhibitor, its cytotoxicity against these specific cancer cell lines under the tested conditions was not as high as the control drug, doxorubicin.

# **Experimental Protocols**

Detailed, step-by-step experimental protocols for working with **stigmatellin** A are often specific to the laboratory and the particular assay being performed. However, the general methodologies employed in its study are outlined below.



## **Production and Isolation of Stigmatellin A**



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Caption: General workflow for the production and purification of **stigmatellin** A.

 Cultivation:Stigmatella aurantiaca strain Sg a15 is cultured in a suitable medium, such as CYHv3, which often includes an adsorber resin like Amberlite XAD-16 to sequester the



produced secondary metabolites.[5]

- Extraction: The cell mass and resin are harvested and subjected to solvent extraction, typically using organic solvents like ethyl acetate or chloroform, to obtain a crude extract containing stigmatellin A.[5]
- Purification: The crude extract is then purified using chromatographic techniques. This
  usually involves an initial fractionation by flash chromatography followed by final purification
  using semi-preparative high-performance liquid chromatography (HPLC) to yield pure
  stigmatellin A.[5]

# Measurement of Cytochrome bc1 Complex Inhibition

The inhibitory activity of **stigmatellin** A on the cytochrome bc1 complex can be determined by measuring the ubiquinol-cytochrome c reductase activity.

- Source of Enzyme: The cytochrome bc1 complex can be isolated from various sources, such as bovine heart mitochondria, yeast (Saccharomyces cerevisiae), or bacteria (Rhodobacter sphaeroides).[4][13]
- Assay Principle: The assay measures the rate of reduction of cytochrome c, which is
  monitored spectrophotometrically by the increase in absorbance at 550 nm. A suitable
  ubiquinol analogue, such as decylubiquinol, is used as the electron donor.
- Procedure: The enzyme is incubated with varying concentrations of stigmatellin A before
  initiating the reaction by the addition of the ubiquinol substrate. The rate of cytochrome c
  reduction is measured, and the IC₅₀ value is determined by plotting the percentage of
  inhibition against the logarithm of the inhibitor concentration.

#### **Structure Elucidation**

The chemical structure of **stigmatellin** A and its analogues is determined using a combination of modern analytical techniques:

 High-Resolution Mass Spectrometry (HRMS): Provides the exact molecular weight and elemental composition.[5]



Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HMBC) NMR experiments are used to elucidate the connectivity of atoms and the stereochemistry of the molecule.[5]

### Conclusion

**Stigmatellin** A stands out as a powerful biochemical probe for studying mitochondrial and photosynthetic electron transport chains. Its well-defined mechanism of action, involving the specific inhibition of the Qo site of the cytochrome bc1 complex and the locking of the Rieske iron-sulfur protein, provides a clear model for understanding the function of this vital enzyme complex. While its direct application as a cytotoxic drug may require further optimization, its potent antifungal activity suggests potential for development in this area. The methodologies for its production, isolation, and characterization are well-established, paving the way for further research into its biosynthesis, the generation of novel analogues with improved pharmacological properties, and its continued use as a fundamental tool in cellular bioenergetics.

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